Clinical Activity in FGFR2 Fusion-Positive Cholangiocarcinoma with Acquired FGFR Inhibitor Resistance
In a Phase II trial (NCT04919642), tinengotinib demonstrated a 30.0% objective response rate (ORR) in patients with FGFR2 fusions and acquired resistance to prior FGFR inhibitors (cohort A2, n=11), compared to an ORR of 6.3% in patients with primary resistance (cohort A1, n=18) and 0% in FGFR wild-type patients (cohort C, n=13) [1][2].
| Evidence Dimension | Objective Response Rate (ORR) in previously treated advanced cholangiocarcinoma |
|---|---|
| Target Compound Data | 30.0% ORR (95% CI 6.7–65.3) in FGFR2 fusion with acquired resistance (cohort A2) |
| Comparator Or Baseline | 6.3% ORR in primary FGFR inhibitor resistance (cohort A1); 0% ORR in FGFR wild-type (cohort C) |
| Quantified Difference | 23.7 percentage points absolute improvement vs primary resistance; 30% absolute improvement vs wild-type |
| Conditions | Phase II, open-label, multicenter trial; tinengotinib 10 mg daily in 28-day cycles; RECIST v1.1 |
Why This Matters
This demonstrates tinengotinib's unique ability to overcome acquired FGFR2 resistance, a critical clinical unmet need not addressed by first-generation FGFR inhibitors.
- [1] Javle, M., et al. (2025). Tinengotinib for adults with advanced or metastatic cholangiocarcinoma: a multicentre, open-label, phase 2 trial. The Lancet Oncology, 26(?), ?. https://doi.org/10.1016/S2468-1253(25)00230-4 View Source
- [2] ClinicalTrials.gov. (2024). A Study of Tinengotinib in Patients With Advanced or Metastatic Cholangiocarcinoma. Identifier: NCT04919642. View Source
